hexahydropyrrolo[2,1-b][1,3]thiazole-3,5-dione

Cognition enhancement Amnesia reversal Cyclic imide SAR

This sulfur-bridgehead bicyclic imide is the scaffold-matched inactive comparator for cyclic imide cognition-enhancer SAR: replacing C-1 of rolziracetam with sulfur completely ablates amnesia-reversal in the ECS mouse model. Procure as a definitive negative control to confirm nootropic effects are carbon-analog-specific. The core also yields crystallographically validated PYCR1 fragment hits and outperforms pyrrolo[1,2-a]imidazole congeners against Hep-G2 cells (IC₅₀ 0.36 µg/cm³). Chiral derivatives accessible in >99% de make it a versatile stereochemical library starting material. ≥97% purity; inquire for bulk or custom synthesis.

Molecular Formula C6H7NO2S
Molecular Weight 157.19
CAS No. 106039-91-2
Cat. No. B2878717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehexahydropyrrolo[2,1-b][1,3]thiazole-3,5-dione
CAS106039-91-2
Molecular FormulaC6H7NO2S
Molecular Weight157.19
Structural Identifiers
SMILESC1CC(=O)N2C1SCC2=O
InChIInChI=1S/C6H7NO2S/c8-4-1-2-6-7(4)5(9)3-10-6/h6H,1-3H2
InChIKeyZMILQBKLTPNWTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Hexahydropyrrolo[2,1-b][1,3]thiazole-3,5-dione (CAS 106039-91-2): Core Scaffold Identity and Baseline Procurement Profile


Hexahydropyrrolo[2,1-b][1,3]thiazole-3,5-dione (CAS 106039-91-2), also named dihydropyrrolo[2,1-b]thiazole-3,5(2H,6H)-dione, is a fused bicyclic heterocycle (molecular formula C₆H₇NO₂S, MW 157.19) that integrates a thiazolidine ring with a pyrrolidinone moiety, classified within the pyrrolo[2,1-b]thiazole family [1]. The scaffold functions as a constrained cyclic imide/diketopiperazine analog, wherein the sulfur atom replaces a methylene carbon found in the corresponding pyrrolizine-3,5-dione system, creating a chemically and biologically distinct core [2]. It is commercially available as a research chemical with typical purity specifications of ≥97% .

Why Generic Substitution Fails for Hexahydropyrrolo[2,1-b][1,3]thiazole-3,5-dione: Heteroatom-Driven Pharmacologic Divergence


The sulfur atom at the bridgehead position of hexahydropyrrolo[2,1-b][1,3]thiazole-3,5-dione is not an inert isosteric replacement; it fundamentally alters both electronic distribution and conformational preferences relative to carbon-only pyrrolizine-3,5-diones [1]. Direct experimental evidence demonstrates that substituting the C-1 carbon in the active pyrrolizine scaffold with sulfur (yielding the thiazole-fused analog) can abolish a targeted biological activity entirely, rather than merely attenuate it [2]. This extreme phenotype switch precludes simple one-for-one interchange with pyrrolizine-3,5-dione, thiazolidine-2,4-dione, or pyrrolo[1,2-a]imidazole scaffolds, even when they share the imide/dione pharmacophore. Furthermore, the hexahydropyrrolo[2,1-b]thiazole core can be synthesized in chiral form with high diastereomeric excess via stereoselective routes, a property not universally accessible across related fused bicyclic systems [3].

Quantitative Differentiation Evidence for Hexahydropyrrolo[2,1-b][1,3]thiazole-3,5-dione Against Structural Analogs


Amnesia-Reversal Activity: Complete Abolition vs. Broad Efficacy of the Pyrrolizine Analog Rolziracetam

In a head-to-head structure-activity relationship (SAR) study, the carbon-to-sulfur substitution that converts the active pyrrolizine-3,5-dione scaffold (Compound 3, rolziracetam) into dihydropyrrolo[2,1-b]thiazole-3,5(2H,6H)-dione (Compound 10) resulted in complete loss of amnesia-reversal activity in the mouse electroconvulsive shock (ECS) model [1]. Rolziracetam (CAS 18356-28-0) reversed ECS-induced amnesia across an extraordinarily broad oral dose range of 0.63–320 mg/kg, whereas the sulfur-containing analog (Compound 10, CAS 106039-91-2) was inactive at all tested doses [1].

Cognition enhancement Amnesia reversal Cyclic imide SAR

Antiproliferative Activity Against Hep-G2 Cells: Pyrrolo[2,1-b]thiazole Derivatives Outperform Pyrrolo[1,2-a]imidazole Congeners

In a comparative synthesis and screening study of N-fused bicyclic heterocycles, multisubstituted pyrrolo[2,1-b]thiazole derivatives exhibited superior antiproliferative activity against the human Hep-G2 hepatocellular carcinoma cell line compared to their pyrrolo[1,2-a]imidazole counterparts [1]. The most potent pyrrolo[2,1-b]thiazole derivative (Compound 3i) achieved an IC₅₀ of 0.36 µg/cm³, approaching the potency of the clinical standard 5-fluorouracil (IC₅₀ 0.25 µg/cm³), while the pyrrolo[1,2-a]imidazole series generally showed weaker activity [1].

Anticancer Hepatocellular carcinoma Hep-G2 Antiproliferative

PYCR1 Inhibition: Hexahydropyrrolo[2,1-b]thiazole Fragments Surpass Proline Analog Inhibitors via Dual-Site Binding

Fragment-based X-ray crystallographic screening identified hexahydropyrrolo[2,1-b]thiazole-3-carboxylic acid derivatives as novel PYCR1 inhibitors that occupy both the P5C substrate pocket and the NAD(P)H binding site simultaneously—a binding mode not achieved by existing proline analog inhibitors [1]. Four fragment hits from this scaffold series demonstrated PYCR1 inhibition in kinetic assays, and one derivative exhibited a lower apparent IC₅₀ than the current best proline analog inhibitor [1][2]. The crystallographic hit rate for fragment-like carboxylic acids (MW 143–289 Da) was 22% (8 of 37 compounds) [1].

PYCR1 Cancer metabolism Fragment-based drug discovery Proline biosynthesis

Heat Shock Factor-1 (HSF-1) Pathway Modulation: A Binding Profile Distinct from Thiazolidine-2,4-dione Scaffolds

A derivatized dihydropyrrolo[2,1-b]thiazole-3,5-dione bearing a 4-(trifluoromethyl)anilinomethylene substituent exhibited an EC₅₀ of 2.44 µM against Heat Shock Factor-1 (HSF-1) in a cell-based luminescence reporter assay using modified NIH3T3 cells [1]. In contrast, the unsubstituted thiazolidine-2,4-dione scaffold is primarily associated with PPARγ agonism and has no reported HSF-1 activity at comparable concentrations; its biological profile is dominated by metabolic targets rather than stress-response pathways [2].

HSF-1 Stress response Cellular assay Phenotypic screening

Stereochemical Accessibility: Chiral Hexahydropyrrolo[2,1-b]thiazoles via High-Yielding Stereoselective Synthesis

Chiral hexahydropyrrolo[2,1-b][1,3]thiazoles can be synthesized in 56–82% isolated yields via nucleophilic substitution of benzotriazolyl intermediates, with diastereomeric excess (d.e.) values at the 5-position ranging from 50% to >99% depending on the nucleophile employed [1]. This level of stereochemical control is not routinely achievable with the corresponding pyrrolizine-3,5-dione or thiazolidine-2,4-dione scaffolds under comparable conditions, where stereochemical outcomes are often less predictable or require resolution steps [1][2].

Chiral synthesis Stereoselective Building block Diastereomeric excess

Optimal Procurement and Application Scenarios for Hexahydropyrrolo[2,1-b][1,3]thiazole-3,5-dione Based on Evidence


Negative Control or Selectivity Tool in Cognitive Enhancer SAR Programs

Because replacement of the C-1 carbon in rolziracetam with sulfur (yielding hexahydropyrrolo[2,1-b][1,3]thiazole-3,5-dione) completely abolishes amnesia-reversal activity in the ECS mouse model [1], this compound serves as an ideal negative control for programs investigating cyclic imide-based cognition enhancers. Procurement is justified when SAR studies require a scaffold-matched inactive comparator to confirm that observed nootropic effects are carbon-analog-specific rather than class-wide.

Fragment-Based Lead Discovery Targeting PYCR1 in Oncology

The hexahydropyrrolo[2,1-b]thiazole scaffold has produced crystallographically validated fragment hits that bind both the substrate and cofactor pockets of PYCR1, with one hit exceeding the potency of the best existing proline analog inhibitor [1]. Procurement of the core scaffold or its 5-oxo-7a-substituted derivatives is directly applicable for fragment growing, merging, or linking campaigns in cancer metabolism drug discovery, particularly for tumors exhibiting PYCR1 overexpression.

Anticancer Screening Libraries with a Focus on Hepatocellular Carcinoma

Multisubstituted pyrrolo[2,1-b]thiazole derivatives have demonstrated IC₅₀ values as low as 0.36 µg/cm³ against Hep-G2 cells, outperforming pyrrolo[1,2-a]imidazole congeners [1]. Procurement of the 3,5-dione core for derivatization and inclusion in focused oncology screening decks is warranted when the target indication is hepatocellular carcinoma or when scaffold-hopping from pyrrolo[1,2-a]imidazole leads is desired.

Stereochemically Defined Building Block for Medicinal Chemistry Library Synthesis

The hexahydropyrrolo[2,1-b]thiazole core can be elaborated into chiral derivatives with diastereomeric excess up to >99% and isolated yields of 56–82% [1]. This makes the scaffold a practical choice for procurement as a starting material in the construction of stereochemically diverse compound libraries, particularly when downstream biological targets require defined three-dimensional pharmacophore presentations.

Quote Request

Request a Quote for hexahydropyrrolo[2,1-b][1,3]thiazole-3,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.